molecular formula C19H22N4O2 B11028978 ethyl 7-[(E)-2-phenylethenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 7-[(E)-2-phenylethenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11028978
M. Wt: 338.4 g/mol
InChI Key: QFSBWJUOPBANLE-VAWYXSNFSA-N
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Description

Ethyl 7-[(E)-2-phenylethenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents that contribute to its chemical properties and potential applications. The presence of the phenylethenyl group and the ethyl ester functionality further enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-[(E)-2-phenylethenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps:

    Formation of the Triazole Ring: The initial step often involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through the reaction of hydrazines with nitriles under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The triazole intermediate is then reacted with suitable reagents to form the pyrimidine ring. This step may involve the use of formamide or other formylating agents.

    Introduction of Substituents: The phenylethenyl and propyl groups are introduced through various substitution reactions. The phenylethenyl group can be added via a Heck reaction, while the propyl group can be introduced through alkylation.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethenyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenylethenyl and propyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted triazolopyrimidines .

Scientific Research Applications

Ethyl 7-[(E)-2-phenylethenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-[(E)-2-phenylethenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Ethyl 7-[(E)-2-phenylethenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives:

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl 7-[(E)-2-phenylethenyl]-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H22N4O2/c1-3-8-15-17(18(24)25-4-2)16(23-19(22-15)20-13-21-23)12-11-14-9-6-5-7-10-14/h5-7,9-13,16H,3-4,8H2,1-2H3,(H,20,21,22)/b12-11+

InChI Key

QFSBWJUOPBANLE-VAWYXSNFSA-N

Isomeric SMILES

CCCC1=C(C(N2C(=NC=N2)N1)/C=C/C3=CC=CC=C3)C(=O)OCC

Canonical SMILES

CCCC1=C(C(N2C(=NC=N2)N1)C=CC3=CC=CC=C3)C(=O)OCC

Origin of Product

United States

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